N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Description

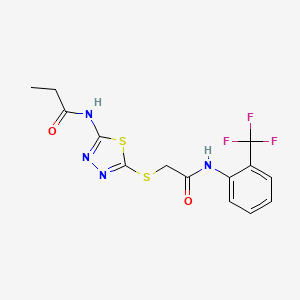

N-(5-((2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propionamide group and a 2-(trifluoromethyl)phenyl moiety linked via a thioether and ketone bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to electronic diversity, making it a candidate for pharmacological exploration.

Properties

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O2S2/c1-2-10(22)19-12-20-21-13(25-12)24-7-11(23)18-9-6-4-3-5-8(9)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSQXBZBFQRFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Coupling with Propionamide: The final step involves coupling the thiadiazole derivative with propionamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

Industrial Chemistry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including as a catalyst or intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

Pathways Involved: It could inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 2- vs. 3-Trifluoromethylphenyl Substitution

A closely related compound, N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide (), differs only in the position of the trifluoromethyl group on the phenyl ring (3- vs. 2-substitution). This positional change may alter steric and electronic properties:

- 3-Trifluoromethylphenyl : The meta-substitution allows better spatial accommodation in enzyme pockets, possibly enhancing target interactions.

Safety data for the 3-TFMP analog emphasize precautions against heat and ignition sources (P210), suggesting higher reactivity under thermal stress compared to the 2-TFMP compound .

Thiadiazole vs. Oxadiazole Core Modifications

Replacing the 1,3,4-thiadiazole core with a 1,3,4-oxadiazole (as in ) significantly impacts electronic properties:

- Thiadiazole : The sulfur atom increases lipophilicity and polarizability, favoring membrane penetration.

- Oxadiazole : Oxygen’s electronegativity enhances hydrogen-bonding capacity but reduces metabolic stability.

For example, N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () demonstrates how oxadiazole derivatives prioritize solubility over bioavailability compared to thiadiazoles .

Functional Group Variations: Amide vs. Urea Linkages

The compound in , 2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-ureido]-N-methyl-3-phenyl-propionamide , replaces the propionamide group with a urea linkage . Key differences include:

- Amide (Target Compound) : Stabilizes via N–H···O hydrogen bonds, offering moderate binding affinity.

Substituent Effects on Thiadiazole Rings

- : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine incorporates a chlorophenyl group and a phenylpropyl chain. The chloro-substituent enhances halogen bonding, while the alkyl chain increases hydrophobicity. This contrasts with the target compound’s trifluoromethylphenyl group, which balances hydrophobicity and electronic effects .

Biological Activity

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly in oncology and anti-inflammatory research.

Structural Characteristics

The compound features several notable structural components:

- Thiadiazole Moiety : A five-membered ring containing nitrogen and sulfur that is often associated with diverse biological activities.

- Trifluoromethyl Group : Known to enhance lipophilicity and bioactivity.

- Amide Linkage : Contributes to the stability and solubility of the compound.

The molecular formula of this compound is complex, with a molecular weight of approximately 400.47 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions that may include:

- Formation of the thiadiazole ring.

- Introduction of the trifluoromethyl group.

- Coupling with the propionamide moiety.

This synthetic pathway allows for modifications that can enhance biological activity.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity by acting as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. Inhibition of DHFR disrupts DNA synthesis in rapidly dividing cancer cells, potentially leading to anticancer effects.

Case Studies :

- Cell Line Studies : The compound has shown promising results against various cancer cell lines in vitro, indicating its potential as a lead compound for further development.

- Molecular Docking Studies : Utilizing software like AutoDock Vina, researchers have explored the binding affinities of the compound to DHFR and other biological targets, elucidating its mechanism of action at the molecular level.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammation markers in various experimental models. The potential for dual activity (anticancer and anti-inflammatory) makes this compound particularly interesting for therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-benzylthio)-1,3,4-thiadiazole | Benzylthio group | Anticancer activity against multiple cell lines |

| 5-(trifluoromethyl)-1,3,4-thiadiazole derivatives | Trifluoromethyl group | Antimicrobial and anticancer properties |

| N-(4-acetyl)-5-(phenyl)-thiadiazole | Acetyl and phenyl groups | Noted for cytotoxic effects against cancer cells |

These comparisons highlight the versatility of thiadiazole derivatives in medicinal chemistry and underscore the unique combination of functional groups present in this compound that may enhance its biological activity compared to others.

Q & A

Q. Table 1: Representative Reaction Conditions for Key Steps

| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| Thiadiazole formation | Acetone | 60–70 | K₂CO₃ | 65–75 |

| Amide bond formation | DMF | RT to 80 | EDC/HOBt | 70–85 |

| Thioether linkage | Ethanol | Reflux | – | 60–70 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they elucidate?

Answer:

- ¹H/¹³C NMR : Confirms proton environments (e.g., trifluoromethylphenyl NH at δ 10–12 ppm) and carbon backbone .

- IR Spectroscopy : Identifies functional groups (C=O stretch ~1650–1700 cm⁻¹; S–S/C–N stretches ~600–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 453.2) and fragmentation patterns .

Critical Note : X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry and intermolecular interactions, as demonstrated in analogous thiadiazole derivatives .

Basic: How can researchers assess the preliminary antimicrobial activity of this compound using standardized assays?

Answer:

- In vitro assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC.

- Controls : Compare with known antibiotics (e.g., ciprofloxacin) and solvent-only blanks .

- Data interpretation : Activity ≤ 16 µg/mL suggests potential for further optimization .

Advanced: What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Answer:

- Re-evaluate computational parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models in docking simulations .

- Experimental replication : Confirm bioactivity in orthogonal assays (e.g., enzyme inhibition + cell viability) to rule out false positives .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with nitro) to validate structure-activity relationships (SAR) .

Example Case : If predicted kinase inhibition lacks cellular activity, assess membrane permeability via PAMPA assays or intracellular target engagement using thermal shift assays .

Advanced: How to design experiments to determine the mechanism of action of this compound against specific cancer cell lines?

Answer:

- Target identification :

- Pathway analysis :

- Resistance studies : Generate resistant cell lines via prolonged low-dose exposure and identify mutations via whole-exome sequencing .

Advanced: What computational approaches are suitable for predicting the binding affinity of this compound to target enzymes?

Answer:

- Molecular docking (AutoDock Vina, Glide) : Screen against crystallized targets (e.g., EGFR or DHFR) using flexible ligand sampling .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and key interactions (e.g., H-bonds with catalytic residues) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for derivative binding to refine SAR .

Q. Table 2: Example Docking Results for Analogous Thiadiazoles

| Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.2 | H-bond with Met793 |

| Dihydrofolate Reductase | -8.7 | π-Stacking with Phe31 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.